2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. The presence of a nitrophenyl group at the 2-position of the oxazole ring enhances its chemical complexity and potential reactivity. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities, particularly in medicinal chemistry where it may serve as a lead compound for drug development targeting specific diseases, including cancer .
The synthesis of 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves multi-step organic synthesis techniques. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, one method involves the reaction of 4-nitroaniline with ethyl oxalyl chloride to yield an intermediate. This intermediate can then react with a suitable pyrimidine derivative to form the desired oxazole-pyrimidine fused compound.
The synthesis may also utilize various reagents such as bases and acids to facilitate cyclization and purification steps. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) are often employed to monitor reaction progress and product formation.
The molecular structure of 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can be represented as follows:
The molecular formula is CHNO, and it has a molecular weight of approximately 244.22 g/mol. Structural analysis techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the identity and purity of synthesized compounds.
2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction processes, and strong acids or bases for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.
The mechanism by which 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exerts its biological effects likely involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can engage in interactions with amino acid residues within an enzyme's active site while the oxazole-pyrimidine core provides structural stability and specificity that enhances binding affinity .
The compound is typically characterized by its solid state at room temperature with moderate solubility in organic solvents. Specific melting points or boiling points should be determined experimentally.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several important applications:
The oxazolo[5,4-d]pyrimidine scaffold emerged as a synthetic analog of purine nucleobases in the 1970s, initially explored for its structural mimicry of adenine and guanine. Early work by Japanese researchers (1970) revealed limited natural occurrence and subdued biological activity, leading to decades of relative obscurity [1]. A resurgence began post-2010, driven by advances in synthetic methodologies and recognition of its "privileged scaffold" potential. This heterocyclic system gained prominence due to its capacity for diverse interactions with biological targets, particularly enzymes and receptors implicated in oncological and inflammatory pathways [1] [4].
The 2015 discovery of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as fibroblast growth factor receptor 1 (FGFR1) inhibitors marked a pivotal milestone. These compounds demonstrated significant antiproliferative effects, validating the scaffold’s relevance in kinase modulation [1] [4]. Subsequent research expanded to vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) inhibition, with Martin-Kohler et al. (2018) identifying derivatives exhibiting IC₅₀ values as low as 0.006 μM against EGFR. Concurrently, oxazolo[5,4-d]pyrimidines were shown to inhibit adenosine kinase, P2Y1 receptors, and transient receptor potential vanilloid type 1 (TRPV1), underscoring their target versatility [1] [4] [7]. By 2022, derivatives like compound 3g (bearing a 3-(N,N-dimethylamino)propyl chain) demonstrated potent activity against HT29 colon adenocarcinoma cells (CC₅₀ = 58.4 μM), rivaling cisplatin and highlighting their therapeutic potential [5].
Table 1: Key Milestones in Oxazolo[5,4-d]pyrimidine Research
Year | Development | Significance |
---|---|---|
1970 | Initial synthesis reports | Limited biological interest due to lack of natural occurrence |
2015 | Identification as FGFR1 inhibitors | Validated kinase targeting potential |
2018 | Discovery of EGFR/VEGFR2 inhibitory activity (IC₅₀ down to 0.006 μM) | Confirmed utility in tyrosine kinase inhibition |
2022 | Anticancer activity vs. HT29 cells (CC₅₀ = 58.4 μM) with low cytotoxicity | Demonstrated selectivity against cancerous vs. healthy cells (NHDFs) |
2025 | Comprehensive SAR reviews published | Consolidated design principles for optimized therapeutics |
This compound (CAS: 937600-39-0; MW: 258.19 g/mol; MF: C₁₁H₆N₄O₄) features a fused bicyclic core with three critical regions: the oxazole ring (O1/C2/N3/C4/C5), the pyrimidine moiety (N6/C7/C8/N9/C10), and the 4-nitrophenyl substituent at C2 [3]. The scaffold’s planarity facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the para-nitrophenyl group introduces strong electron-withdrawing character (σₚ = 0.78), significantly influencing electronic distribution and dipole moments (>5 Debye) [4] [5].
Molecular hybridization is central to its design. The oxazolo[5,4-d]pyrimidine core serves as a purine isostere, allowing competitive inhibition of purine-binding enzymes. Computational studies confirm that the nitrophenyl extension enhances binding affinity to hydrophobic kinase domains, particularly VEGFR2, where it occupies an auxiliary pocket adjacent to the ATP-binding site [4] [5]. However, the nitro group’s strong electron-withdrawal can diminish activity in some contexts; Martin-Kohler et al. observed nitrophenyl-substituted variants were inactive against VEGFR2, likely due to disrupted hydrogen bonding or excessive hydrophobicity [4].
Hydrogen-bonding capacity is defined by the N1-H lactam (δ~11.5 ppm in NMR) and pyrimidine N3 (δ~160 ppm for C7=O in ¹³C NMR). These groups form critical interactions: the lactam NH donates hydrogen bonds to backbone carbonyls (e.g., Glu885 in VEGFR2), while C7=O accepts bonds from conserved residues (e.g., Asp1046) [4] [5]. Tautomerism further diversifies reactivity; the lactam-lactim equilibrium allows proton redistribution between N1 and N3, enabling adaptive binding to disparate enzymatic environments [1] [8].
Table 2: Structural Attributes and Functional Impacts
Structural Feature | Physicochemical Property | Biological Implication |
---|---|---|
Oxazolo[5,4-d]pyrimidine core | Planar bicyclic system; LogP ≈ 1.2 | Purine-mimetic binding to kinase ATP sites |
para-Nitrophenyl at C2 | Strong electron-withdrawal (Hammett σₚ = 0.78) | Enhanced electrophilicity; hydrophobic pocket occupation |
Lactam (N1-H/C7=O) | Hydrogen bond donor/acceptor; pKₐ ~8.5 | Key interactions with catalytic residues (e.g., Lys868, Asp1046 in VEGFR2) |
Pyrimidine N3 | Hydrogen bond acceptor; tautomeric with C7-OH | Adaptability to protonation states in diverse binding pockets |
Systematic naming follows IUPAC fusion rules: the bridgehead atoms are designated as a (oxazole C5) and b (pyrimidine C8), with the oxazole ring prioritized as the parent component due to its higher heteroatom count. Thus, the base structure is oxazolo[5,4-d]pyrimidine, where "[5,4-d]" specifies the fusion between oxazole atom 5 and pyrimidine atom 4 (adjacent to pyrimidine position d, equivalent to C8) [1] [8]. The substituent at C2 is denoted as "2-(4-nitrophenyl)", while the pyrimidinone tautomer is indicated by "7(6H)-one" (confirming lactam configuration and the mobile H at N1) [3].
Classification hierarchies position this compound within:
Tautomerism warrants precise description: the 7(6H)-one nomenclature explicitly defines the dominant lactam form (N1-H/C7=O) observed in solid state and polar solvents. The alternative lactim tautomer (N1=C7-OH) exists <5% in solution but becomes relevant in enzymatic catalysis where proton transfer occurs. Notably, this contrasts with simpler pyrimidines lacking fused oxazole, such as uracil derivatives, which exhibit broader tautomeric equilibria [1] [8].
Table 3: Nomenclature Conventions and Comparative Classification
Nomenclature System | Compound Representation | Notes |
---|---|---|
IUPAC Systematic | 2-(4-Nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | Specifies fusion atoms ([5,4-d]), substituent position, and lactam form |
Hantzsch-Widman | Not applicable | Reserved for monocyclic systems; unsuitable for fused bicyclics |
CAS Registry | 937600-39-0 | Unique identifier for exact structure |
Classification Context | Related Scaffold | Key Structural Difference |
Purine analogs | Imidazo[4,5-d]pyrimidines | Nitrogen at bridge vs. oxygen (oxazole) |
Kinase inhibitor cores | Furo[2,3-d]pyrimidines | Furan oxygen vs. oxazole nitrogen; altered H-bond capacity |
Pyrimidinediones | Barbituric acid derivatives | Unfused pyrimidine; lacks oxazole ring |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3